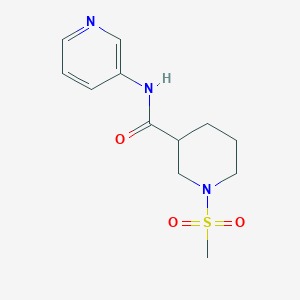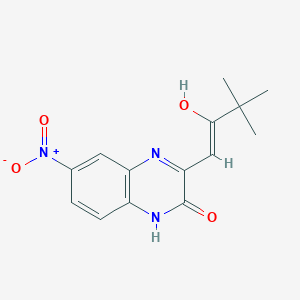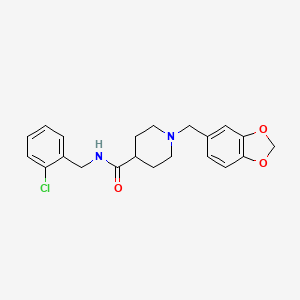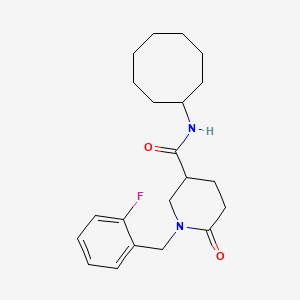
1-(methylsulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylsulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a methylsulfonyl group and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.
作用机制
Target of Action
Sulfone derivatives have been known to exhibit various biological activities, including antibacterial and anti-inflammatory effects .
Mode of Action
Sulfone derivatives have been reported to interact with their targets and induce changes that lead to their biological effects .
Biochemical Pathways
Sulfone derivatives have been reported to affect various biochemical pathways, contributing to their biological activities .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Sulfone derivatives have been reported to exhibit various biological effects, including antibacterial and anti-inflammatory activities .
Action Environment
It’s known that environmental factors can significantly impact the action and efficacy of chemical compounds .
生化分析
Biochemical Properties
1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the oxidation of organic substances . Additionally, this compound may bind to proteins involved in cellular signaling pathways, influencing their activity and downstream effects. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide to its target molecules.
Cellular Effects
1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This, in turn, can affect gene expression by modulating transcription factors and other regulatory proteins. Additionally, 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the flux of metabolites and overall cellular energy balance .
Molecular Mechanism
The molecular mechanism of action of 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, either inhibiting or activating their catalytic activity. For example, it may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the oxidation of substrates . Additionally, 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide may change over time due to its stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic balance . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s pharmacokinetics and overall biological activity. Additionally, 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide may affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide within cells and tissues involve interactions with specific transporters and binding proteins. This compound may be transported across cell membranes by active transport mechanisms or passive diffusion . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide within tissues can also be affected by its affinity for different cell types and tissue-specific transporters .
Subcellular Localization
The subcellular localization of 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide may be found in the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction using pyridine derivatives and suitable leaving groups.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
化学反应分析
Types of Reactions: 1-(Methylsulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives with suitable leaving groups in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
1-(Methylsulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
相似化合物的比较
- 1-(Methylsulfonyl)-N-(pyridin-2-yl)piperidine-3-carboxamide
- 1-(Methylsulfonyl)-N-(pyridin-4-yl)piperidine-3-carboxamide
- 1-(Methylsulfonyl)-N-(quinolin-3-yl)piperidine-3-carboxamide
Comparison: 1-(Methylsulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide is unique due to the position of the pyridinyl group at the 3-position, which can influence its reactivity and binding properties compared to its isomers and analogs. This positional difference can lead to variations in biological activity and chemical behavior, making it a distinct compound for specific applications.
属性
IUPAC Name |
1-methylsulfonyl-N-pyridin-3-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-19(17,18)15-7-3-4-10(9-15)12(16)14-11-5-2-6-13-8-11/h2,5-6,8,10H,3-4,7,9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZOALYNQOXSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3,4-Dimethylphenyl)iminomethyl]-3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B6106363.png)
![2-[4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6106379.png)
methanone](/img/structure/B6106385.png)
![1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-3-piperidinyl]piperazine](/img/structure/B6106386.png)
![methyl 4-({[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B6106409.png)


![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B6106433.png)


![N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2,6-dimethoxypyridine-3-carboxamide](/img/structure/B6106453.png)
![5-{[benzyl(methyl)amino]methyl}-N-[1-(6-methyl-3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6106455.png)
![(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)(3-methoxyphenyl)methanone](/img/structure/B6106456.png)

